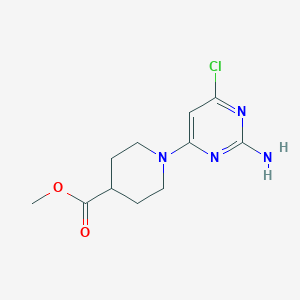

Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate

Description

Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 2-amino-6-chloropyrimidin-4-yl group and at the 4-position with a methyl ester. Piperidine carboxylate esters are commonly employed as intermediates in drug synthesis due to their versatility in functionalization.

Properties

IUPAC Name |

methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O2/c1-18-10(17)7-2-4-16(5-3-7)9-6-8(12)14-11(13)15-9/h6-7H,2-5H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFYGPORNCPDNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331395 | |

| Record name | methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822024 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866050-01-3 | |

| Record name | methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate typically involves the reaction of 2-amino-6-chloropyrimidine with piperidine-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a suitable base, such as sodium hydride, in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions. These reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions. These reactions are typically carried out in anhydrous solvents under inert atmosphere.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.

Oxidation Reactions: Nitro or nitroso derivatives.

Reduction Reactions: Corresponding amines or alcohols.

Scientific Research Applications

Pharmacological Applications

-

Antiviral Activity

- Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate has been investigated for its potential as an inhibitor of HIV-1 reverse transcriptase. Studies suggest that derivatives of piperidine can exhibit broad antiviral activity against resistant strains of the virus, making them valuable in the development of antiretroviral therapies .

-

Anticancer Properties

- Research indicates that compounds with similar structures have shown promise in cancer therapy. For instance, piperidine derivatives have been linked to anticancer effects due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. This compound could potentially function as a lead compound for developing new anticancer agents .

- Anti-inflammatory Effects

-

Neuropharmacological Applications

- Given the piperidine structure, this compound may also play a role in neuropharmacology. Piperidine derivatives are being explored for their potential in treating neurodegenerative diseases, including Alzheimer's disease, due to their ability to inhibit acetylcholinesterase and enhance cognitive function .

Case Studies and Research Findings

Several studies have highlighted the efficacy of piperidine derivatives:

Mechanism of Action

The mechanism of action of Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Similarly, it can bind to receptors on the cell surface, modulating the signaling pathways and cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Implications

Physicochemical and Pharmacokinetic Implications

- Polarity and Solubility : The target compound’s pyrimidine ring enhances water solubility relative to the phenylethyl analog. The carboxamide analog may exhibit intermediate solubility due to hydrogen-bonding capacity.

- Lipophilicity : The phenylethyl derivative’s logP is likely higher than the target compound, favoring membrane permeability but complicating formulation.

- Metabolic Stability : Esters (target and ethyl analog) are susceptible to esterase-mediated hydrolysis, whereas the carboxamide analog offers improved stability .

Biological Activity

Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈ClN₃O₂

- Molecular Weight : Approximately 287.76 g/mol

- CAS Number : 866050-01-3

The compound features a piperidine ring linked to a chloropyrimidine moiety, which is critical for its biological interactions.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cancer progression. Research suggests that it may act as an inhibitor of PRMT5 (protein arginine methyltransferase 5), a target implicated in various cancers. The mechanism involves:

- Hydrogen Bonding : The compound's structure allows for hydrogen bonding with target enzymes.

- π-π Stacking Interactions : The aromatic components facilitate π-π stacking, enhancing binding affinity to biological targets.

Anticancer Properties

Research indicates that this compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its potential as an anticancer agent by targeting PRMT5, leading to reduced tumor growth in various cancer models.

Enzyme Inhibition Studies

A study utilizing surface plasmon resonance (SPR) indicated that this compound exhibits high binding affinity towards PRMT5, with preliminary IC50 values suggesting effective inhibition at low concentrations. Further details are summarized in the table below:

| Compound Name | Target Enzyme | IC50 Value (nM) | Biological Activity |

|---|---|---|---|

| This compound | PRMT5 | ~50 | High |

| Ethyl 6-amino-4-pyrimidinecarboxylate | Unknown | 200 | Moderate |

| N-(piperidin-4-yl)-6-chloro-pyrimidin-4-carboxamide | Unknown | 100 | High |

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of functional groups, which enhances its pharmacological properties compared to structurally similar compounds. The following table highlights some relevant comparisons:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl piperidine-4-carboxylate | No pyrimidine ring | Low |

| Methyl 2-amino-5-chloropyrimidine-4-carboxylate | Different Cl position | Low |

| N-(piperidin-4-yl)-6-chloro-pyrimidin-4-carboxamide | Amide instead of ester | High |

Case Studies and Research Findings

- Inhibition of PRMT5 : A study demonstrated that this compound effectively inhibits PRMT5, leading to decreased cell viability in breast cancer cell lines.

- Structural Optimization : Further research is ongoing to optimize the structure for improved potency and selectivity against other targets involved in cancer pathways.

- Potential for Broader Applications : Beyond oncology, this compound's mechanism suggests potential applications in treating other diseases influenced by similar biochemical pathways.

Q & A

Q. What are the established synthetic routes for Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate, and how is its structural integrity validated?

Answer: The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, starting from methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate, a one-pot SNAr reaction followed by methyl ester hydrolysis under microwave irradiation yields the target compound . Key validation techniques include:

Q. How do reaction conditions (e.g., solvent, temperature) impact the efficiency of the SNAr step in synthesizing this compound?

Answer: Microwave-assisted synthesis significantly accelerates the SNAr reaction, reducing reaction time from hours to minutes while maintaining moderate yields (50–70%) . Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while elevated temperatures (80–100°C) promote displacement of the 6-chloro substituent on the pyrimidine ring. Optimization requires balancing steric hindrance from the piperidine moiety and electronic effects of the pyrimidine core .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between spectroscopic data and crystallographic results for this compound?

Answer: Discrepancies may arise from dynamic processes (e.g., rotameric equilibria in solution) that affect NMR signals but are absent in solid-state structures. Methodological approaches include:

Q. What strategies are employed to functionalize the chloropyrimidine ring for structure-activity relationship (SAR) studies?

Answer: The 6-chloro group is a key site for derivatization. Common strategies include:

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce diverse substituents.

- Amination reactions (e.g., with ammonia or primary amines) to replace chlorine with amino groups, enhancing hydrogen-bonding potential .

- Microwave-assisted synthesis to achieve high regioselectivity and minimize side reactions .

Q. How can researchers optimize crystallization conditions to obtain high-quality single crystals for X-ray analysis?

Answer:

- Solvent screening : Use mixed solvents (e.g., dichloromethane/hexane) to slow crystallization and reduce defects.

- Temperature gradients : Gradual cooling from 40°C to room temperature promotes orderly lattice formation.

- Additive use : Small amounts of co-solvents (e.g., ethanol) or salts can stabilize crystal packing interactions .

- SHELXL refinement : Iterative refinement of thermal parameters and hydrogen atom placement ensures accurate structural resolution .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Answer: Challenges include detecting low-abundance byproducts (e.g., dechlorinated intermediates or ester hydrolysis products). Solutions involve:

- UHPLC-MS/MS with reverse-phase C18 columns for high sensitivity .

- Isotopic labeling to track reaction pathways and identify impurities.

- Forced degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) to profile stability-related impurities .

Methodological Considerations

Q. How is computational chemistry applied to predict the compound’s reactivity in medicinal chemistry workflows?

Answer:

- Molecular docking : Predict binding affinity to biological targets (e.g., muscarinic receptors) by modeling interactions between the pyrimidine core and active sites.

- QM/MM simulations : Study transition states of SNAr reactions to guide synthetic optimization .

- ADMET profiling : Use tools like SwissADME to estimate solubility, metabolic stability, and blood-brain barrier penetration.

Q. What experimental precautions are critical when handling the amino and chloro substituents during synthesis?

Answer:

- Moisture control : The amino group is hygroscopic; reactions should be conducted under inert atmosphere (N₂/Ar).

- Chloride scavengers : Use molecular sieves or silica gel to trap HCl byproducts during SNAr reactions.

- Personal protective equipment (PPE) : Chloropyrimidines may exhibit toxicity; use fume hoods and nitrile gloves .

Data Interpretation and Conflict Resolution

Q. How should researchers interpret conflicting bioactivity data across different assay platforms?

Answer:

- Assay validation : Cross-check results using orthogonal methods (e.g., SPR vs. cell-based assays).

- Buffer optimization : Ensure ionic strength and pH mimic physiological conditions to avoid false negatives/positives.

- Statistical rigor : Apply ANOVA or t-tests to assess significance, accounting for batch-to-batch variability .

Q. What are the limitations of using this compound as a precursor for CNS-targeted drug candidates?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.